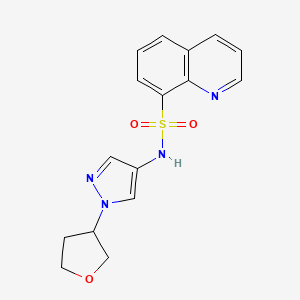

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide, commonly known as THPQ, is a chemical compound that has gained significant attention in scientific research. THPQ is a heterocyclic compound that contains a pyrazole, quinoline, and sulfonamide moiety. This compound has shown promising results in various scientific studies due to its unique chemical properties and potential applications.

Scientific Research Applications

Multifunctional Sulfonamide Hybrids

Sulfonamides, including compounds like N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide, are noted for their wide range of pharmacological activities. They serve as the backbone for many drugs with antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds are part of a larger class of sulfonamide hybrids that combine sulfonamides with various organic compounds to create a diverse array of biological activities. This versatility underscores the compound's potential in designing new therapeutic agents (Ghomashi et al., 2022).

Quinoline Synthesis

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide may also be involved in the synthesis of quinolines, a class of compounds with significant pharmaceutical importance. The use of N-halosulfonamides, for example, has been demonstrated as an efficient reagent for synthesizing quinolines, showcasing the utility of sulfonamide-based compounds in facilitating organic synthesis under various conditions, including aqueous and solvent-free environments (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Ligand Design and Metal Complexation

The unique structure of sulfonamide-based ligands, including those with a quinoline moiety, allows for the development of metal complexes with significant potential in catalysis and material science. These ligands can form discrete compounds with metals, facilitated by π–π stacking and C–H⋯π interactions, leading to a variety of supramolecular architectures. This highlights the compound's applicability in designing novel materials and catalysts (Semeniuc et al., 2010).

Multicomponent Reactions

The flexibility of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide in multicomponent reactions is demonstrated through its involvement in the synthesis of complex organic frameworks. These reactions are pivotal in creating highly diastereoselective compounds under metal-free conditions, which is crucial for developing new drugs and materials with precise molecular configurations (Patel et al., 2020).

Amidation and Sulfonamidation Reactions

The compound plays a role in the synthesis of N-(quinolin-2-yl)sulfonamides through intermolecular amidation of quinoline N-oxides with sulfonamides. This method provides a straightforward approach to obtaining sulfonamide derivatives, which are important in medicinal chemistry for the development of new therapeutic agents (Yu et al., 2017).

Mechanism of Action

Target of Action

Related compounds such as sulfonamides and quinolines have been known to exhibit a range of pharmacological activities . Sulfonamides, for instance, are known to inhibit carbonic anhydrase and dihydropteroate synthetase , while quinolines have been used as a scaffold for drug development due to their broad spectrum of bioactivities .

Mode of Action

Sulfonamides generally work by inhibiting bacterial dna synthesis through competitive inhibition . Quinolines, on the other hand, have been found to exhibit their bioactivities through different mechanisms of action .

Biochemical Pathways

Based on the known actions of sulfonamides and quinolines, it can be inferred that the compound may affect a variety of biochemical pathways related to the inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase , and potentially others depending on the specific bioactivities of the quinoline moiety .

Result of Action

Based on the known actions of related compounds, it can be inferred that the compound may have a range of potential effects, such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma, among others .

properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c21-24(22,15-5-1-3-12-4-2-7-17-16(12)15)19-13-9-18-20(10-13)14-6-8-23-11-14/h1-5,7,9-10,14,19H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIIQODNXDCQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)

![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)

![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)

![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)

![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)

![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)

![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)